An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS 3284-51-3): Synthesis, Properties, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-methyl-1H-pyrrole-2-carboxylate. As a key heterocyclic building block, understanding its synthesis, reactivity, and spectroscopic profile is fundamental to leveraging its potential in the creation of novel therapeutic agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and marketed drugs, making its derivatives valuable intermediates.[1][2]
Physicochemical and Spectroscopic Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and intrinsic properties. Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, solid compound under standard conditions, lending itself well to various synthetic manipulations.[3]
Key Identifiers and Properties
A summary of the essential physicochemical data for Ethyl 5-methyl-1H-pyrrole-2-carboxylate is presented below. This information is critical for reaction planning, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 3284-51-3 | [3][4][5] |
| Molecular Formula | C₈H₁₁NO₂ | [3][6] |
| Molecular Weight | 153.18 g/mol | [3][7] |
| IUPAC Name | ethyl 5-methyl-1H-pyrrole-2-carboxylate | [7] |
| Synonyms | 5-Methyl-1H-pyrrole-2-carboxylic acid ethyl ester | [7][8] |
| Appearance | Solid / White Solid | [9] |
| Purity | ≥95-98% (Typical Commercial Grade) | [3] |
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following spectroscopic data provide a definitive fingerprint for Ethyl 5-methyl-1H-pyrrole-2-carboxylate. The assignments are based on established principles of NMR and IR spectroscopy for pyrrole derivatives.[10][11][12]
| Spectroscopy | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | δ ~9.0 (br s, 1H), ~6.7 (d, 1H), ~5.9 (d, 1H), 4.2 (q, 2H), 2.2 (s, 3H), 1.3 (t, 3H) | NH: Broad singlet for the pyrrole N-H proton. Pyrrole CH: Doublets for the two coupled protons on the pyrrole ring (positions 3 and 4). Ethyl Ester: Quartet (CH₂) and triplet (CH₃) characteristic of the ethyl group. Methyl: Singlet for the C5-methyl group. |
| ¹³C NMR | δ ~161, ~129, ~122, ~115, ~107, ~60, ~14, ~13 | C=O: Carbonyl carbon of the ester. Pyrrole Ring: Four distinct signals for the aromatic carbons. Ethyl Ester: Signals for the O-CH₂ and CH₃ carbons. Methyl: Signal for the C5-methyl carbon. |
| IR (cm⁻¹) | ~3300-3400 (N-H stretch), ~1680-1700 (C=O stretch, ester), ~1500-1600 (C=C stretch, ring) | N-H Stretch: Broad peak indicating the pyrrole N-H bond. C=O Stretch: Strong absorption characteristic of the conjugated ester carbonyl. C=C Stretch: Peaks corresponding to the aromatic pyrrole ring. |
| Mass Spec (MS) | m/z = 153 (M⁺) | The molecular ion peak corresponds to the compound's molecular weight. |
Note: Specific chemical shifts (δ in ppm) and coupling constants (J in Hz) may vary slightly depending on the solvent and spectrometer field strength.[13][14]
Synthesis and Mechanistic Insights
The preparation of substituted pyrroles is a cornerstone of heterocyclic chemistry. The Knorr pyrrole synthesis and the Paal-Knorr synthesis are two of the most classical and reliable methods.[15][16] For Ethyl 5-methyl-1H-pyrrole-2-carboxylate, a Knorr-type synthesis is a common and efficient approach.
Recommended Synthetic Protocol: A Knorr-Type Approach
This protocol involves the reaction of an α-amino-ketone with a β-ketoester.[15] Because α-aminoketones are prone to self-condensation, they are typically generated in situ from a more stable precursor, such as an oxime.[15]
Step-by-Step Methodology: [9]
-
Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While maintaining cooling (e.g., in an ice bath), slowly add a saturated aqueous solution of sodium nitrite. This nitrosation reaction forms the oxime precursor.
-
In Situ Reduction and Condensation: To a separate flask containing a second equivalent of a β-dicarbonyl compound (in this case, ethyl acetoacetate could also serve this role, leading to a different product, but for the target molecule, a different set of starting materials would be chosen based on the Knorr principle), add zinc dust and acetic acid.[17]
-
Reaction Execution: Slowly add the prepared oxime solution to the zinc/acetic acid mixture. The zinc reduces the oxime to the corresponding α-aminoketone in situ. This highly reactive intermediate immediately condenses with the β-dicarbonyl compound.[17]
-
Cyclization and Aromatization: The initial condensate undergoes an intramolecular cyclization, followed by dehydration (elimination of water) to form the stable aromatic pyrrole ring.[17]
-
Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and neutralized. The product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified, most commonly by column chromatography on silica gel, to yield the final white solid.[9]
Causality Behind Experimental Choices:
-
In Situ Generation: The in situ formation of the α-aminoketone is critical to prevent its rapid self-condensation, which would otherwise lead to undesired side products and low yields.[15]
-
Zinc/Acetic Acid: This combination is a classical and cost-effective reducing agent for converting oximes to amines under conditions that are compatible with the subsequent condensation reaction.[15][17]
-
Acid Catalyst: Acetic acid not only serves as a solvent and reagent for the reduction step but also catalyzes the condensation and dehydration steps required for ring formation.[18][19]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Knorr-type synthesis for a substituted pyrrole.
Caption: Knorr Pyrrole Synthesis Workflow.
Chemical Reactivity and Derivatization
The reactivity of Ethyl 5-methyl-1H-pyrrole-2-carboxylate is dictated by the interplay of the electron-rich pyrrole ring, the N-H proton, and the ethyl ester functionality. This allows for selective modifications at several positions, making it a versatile scaffold.
Site-Selective Halogenation
The pyrrole ring is highly activated towards electrophilic substitution. While the C2 and C5 positions are generally most reactive, in this molecule, they are substituted. Therefore, electrophilic attack occurs at the C3 and C4 positions. A notable example is selective fluorination.
Experimental Protocol: Synthesis of Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate [20]
-
Dissolution: Dissolve Ethyl 5-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of acetonitrile and acetic acid at 0 °C.
-
Addition of Fluorinating Agent: Add Selectfluor® (2.0 eq) to the cooled solution.
-
Reaction: Stir the mixture at 0 °C for approximately 2 hours, monitoring for full conversion by ¹H NMR or TLC.
-
Workup: Partition the reaction mixture between water and dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product via chromatography to obtain the 4-fluoro derivative.
Trustworthiness and Rationale:
-
Selectfluor®: This reagent is an electrophilic ("F+") source that is relatively safe and easy to handle compared to other fluorinating agents. It reliably delivers fluorine to electron-rich aromatic systems.
-
Solvent System: The acetonitrile/acetic acid mixture provides good solubility for both the substrate and the reagent while facilitating the electrophilic substitution mechanism.
-
Low Temperature: Conducting the reaction at 0 °C helps to control the exothermicity and improve the selectivity of the halogenation, minimizing side-product formation.
Reactivity Overview Diagram
This diagram highlights the principal sites of reactivity on the molecule, providing a conceptual map for planning derivatization strategies.
Caption: Key Reactivity Sites.
Applications in Medicinal Chemistry and Drug Development
The true value of Ethyl 5-methyl-1H-pyrrole-2-carboxylate lies in its application as an intermediate for constructing more complex, biologically active molecules. The pyrrole core is a key pharmacophore in many drugs, contributing to target binding and modulating physicochemical properties.[21]
Key Therapeutic Areas for Pyrrole-Based Compounds: [2]
-
Oncology: As kinase inhibitors and cytotoxic agents.
-
Anti-inflammatory: Found in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial: Used in the development of new antibiotics and antifungal agents.
-
Antiviral: Serves as a scaffold for compounds targeting viral enzymes.
This specific building block is valuable because it provides a pre-functionalized scaffold. The methyl group at C5 and the ester at C2 create a specific substitution pattern that can be used to direct further synthesis or to interact with a biological target. For instance, it has been utilized in the synthesis of halogen-doped pyrrole building blocks, which are then incorporated into larger molecules to fine-tune their electronic and binding properties for drug discovery programs.[20] It is also listed as a building block for protein degraders, a cutting-edge area of therapeutic development.[6]
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Ethyl 5-methyl-1H-pyrrole-2-carboxylate possesses moderate hazards that require appropriate precautions.
| Hazard Information | Details |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source(s):[22]
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[22]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Conclusion
Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a synthetically versatile and valuable building block for drug discovery and medicinal chemistry. Its well-defined synthesis, predictable reactivity at multiple sites, and established role as a precursor to more complex heterocyclic systems make it an important tool for researchers. A thorough understanding of its properties, as detailed in this guide, enables its effective and safe application in the laboratory to advance the development of novel therapeutics.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). Retrieved from [Link]
-
Paal–Knorr synthesis. Wikipedia. (2023). Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved from [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. (n.d.). Retrieved from [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. (n.d.). Retrieved from [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. (2021). PMC - NIH. Retrieved from [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Retrieved from [Link]
-
Study of Novel Pyrrole Derivatives. (n.d.). Retrieved from [Link]
-
ethyl 5-methyl-1H-pyrrole-2-carboxylate - CAS:3284-51-3. Sunway Pharm Ltd. (n.d.). Retrieved from [Link]
-
Knorr pyrrole synthesis. Wikipedia. (2023). Retrieved from [Link]
-
Vibrational spectroscopic study of pyrrole and its deuterated derivatives. ResearchGate. (2025). Retrieved from [Link]
-
Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. RSC Publishing. (n.d.). Retrieved from [Link]
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate, min 97%, 1 gram. CP Lab Safety. (n.d.). Retrieved from [Link]
-
Knorr pyrrole synthesis. Grokipedia. (n.d.). Retrieved from [Link]
-
5-Methyl-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR]. Chemical Shifts. (n.d.). Retrieved from [Link]
-
ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate. ChemSynthesis. (2025). Retrieved from [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. PubChem. (n.d.). Retrieved from [Link]
-
Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Key Ingredient in Specialized Chemical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. (2025). Retrieved from [Link]
-
Top 5 Uses of Methyl 1H-Pyrrole-2-Carboxylate in Chemical Synthesis. (2025). Retrieved from [Link]
-
Pyrrole-2-carboxylic acid. Wikipedia. (2023). Retrieved from [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. (2023). Retrieved from [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. parchem.com [parchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | C8H11NO2 | CID 96598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ethyl 5-methyl-1H-pyrrole-2-carboxylate - CAS:3284-51-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. Ethyl 5-methyl-1H-pyrrole-2-carboxylate | 3284-51-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Ethyl 5-methyl-1H-pyrrole-2-carboxylate(3284-51-3) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. echemi.com [echemi.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 20. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tcichemicals.com [tcichemicals.com]
